

An In-Depth Technical Guide to Isobutyl Isocyanate: Properties, Reactivity, and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Isocyanato-3-methylbutane**

Cat. No.: **B155649**

[Get Quote](#)

This guide provides a comprehensive technical overview of isobutyl isocyanate, a key intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[\[1\]](#)[\[2\]](#) As a reactive and hazardous compound, a thorough understanding of its physical characteristics, chemical behavior, and safe handling protocols is paramount for researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.

Core Physicochemical Characteristics

Isobutyl isocyanate is a colorless, highly flammable liquid characterized by a pungent odor.[\[2\]](#) Its utility as a chemical intermediate is derived from the highly electrophilic carbon atom in the isocyanate group, which readily reacts with nucleophiles. A summary of its core physical and chemical data is presented below for quick reference.

Property	Value	Source(s)
Chemical Name	1-isocyanato-2-methylpropane	[3]
Synonyms	Isobutyl isocyanate, 2-methylpropyl isocyanate	[3]
CAS Number	1873-29-6	[3][4]
Molecular Formula	C ₅ H ₉ NO	[3][4]
Molecular Weight	99.13 g/mol	[1][3]
Appearance	Colorless liquid	[2][3][5]
Boiling Point	104.7 °C at 760 mmHg	[4]
Density	0.87 g/cm ³	[4][6]
Vapor Pressure	30.4 mmHg at 25°C	[4][6]
Flash Point	17.1 °C	[4]
Refractive Index	1.429 (at 20°C)	[4]
Solubility	Reacts with water; soluble in many organic solvents	[3][6][7]

Molecular Structure and Spectroscopic Profile

The unique reactivity of isobutyl isocyanate is a direct consequence of its molecular structure, which can be elucidated through various spectroscopic techniques.

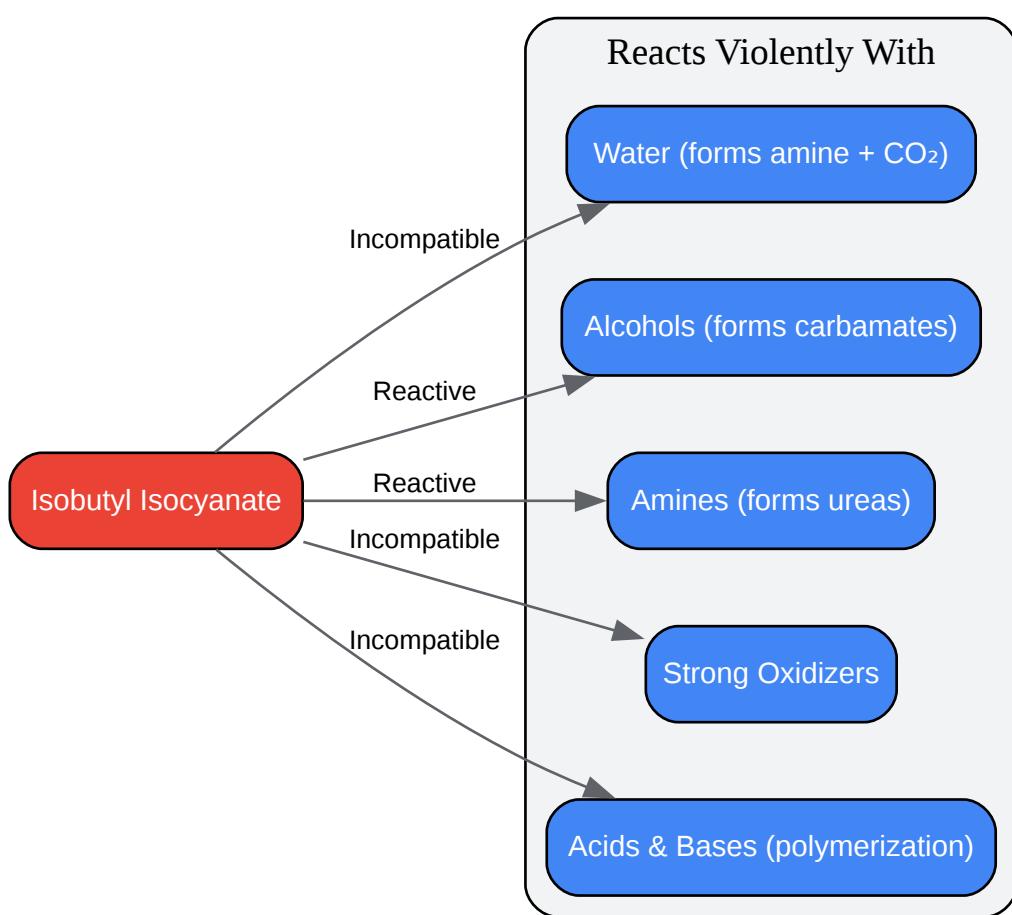
Caption: Molecular structure of isobutyl isocyanate.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹. Its high intensity and characteristic position make IR spectroscopy an excellent tool for monitoring reactions involving isocyanates, as the disappearance of this peak indicates consumption of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for isobutyl isocyanate are not readily available in public databases, its structure allows for a reliable prediction of its ^1H and ^{13}C NMR spectra.


- ^1H NMR Prediction:
 - ~3.1 ppm (doublet, 2H): The two protons on the carbon adjacent to the nitrogen ($-\text{CH}_2\text{-NCO}$) are expected to appear as a doublet due to coupling with the single proton of the methine group.
 - ~1.9 ppm (multiplet, 1H): The single proton of the methine group ($-\text{CH}-$) will be split by the adjacent methyl and methylene protons, resulting in a complex multiplet.
 - ~0.9 ppm (doublet, 6H): The six protons of the two equivalent methyl groups ($-\text{CH}(\text{CH}_3)_2$) will appear as a doublet due to coupling with the methine proton.
- ^{13}C NMR Prediction:
 - ~128 ppm: The carbon of the isocyanate group ($-\text{N}=\text{C}=\text{O}$) is expected to have a chemical shift in this region.
 - ~52 ppm: The carbon of the methylene group ($-\text{CH}_2\text{-NCO}$).
 - ~28 ppm: The carbon of the methine group ($-\text{CH}-$).
 - ~20 ppm: The carbons of the two equivalent methyl groups ($-\text{CH}(\text{CH}_3)_2$).

Mass Spectrometry (MS)

In electron ionization mass spectrometry, isobutyl isocyanate is expected to show a molecular ion peak (M^+) at $\text{m/z} = 99$. Common fragmentation patterns would involve the loss of alkyl fragments. The mass spectrum for the isomeric tert-butyl isocyanate shows a base peak at $\text{m/z} = 84$, corresponding to the loss of a methyl group, which is a characteristic fragmentation for this structure. A similar loss might be observed for isobutyl isocyanate, though other fragmentation pathways are also likely.

Chemical Reactivity and Synthetic Applications

The isocyanate functional group is highly susceptible to nucleophilic attack, making isobutyl isocyanate a versatile reagent in organic synthesis. It is incompatible with a wide range of compounds, including amines, alcohols, aldehydes, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often reacting exothermically to release toxic gases.^{[5][7]} Acids and bases can initiate vigorous or even explosive polymerization reactions.^{[5][7]}

[Click to download full resolution via product page](#)

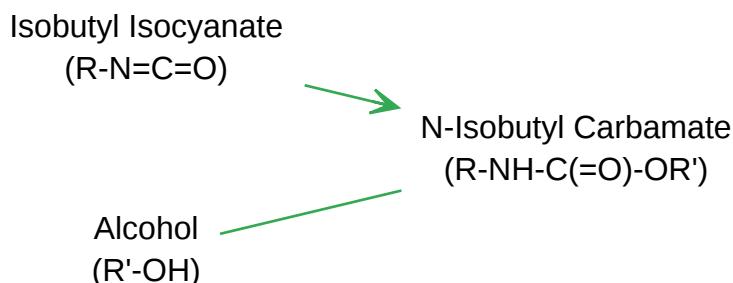
Caption: Key reactivity and incompatibilities of isobutyl isocyanate.

A primary application of isobutyl isocyanate is the synthesis of N-substituted carbamates (urethanes), which are precursors to various pharmaceuticals and agrochemicals.

Experimental Protocol: Synthesis of an N-Isobutyl Carbamate

This protocol details a general procedure for the reaction of isobutyl isocyanate with a primary alcohol to form a carbamate. Causality: The reaction is typically conducted under anhydrous conditions to prevent the isocyanate from reacting with water, which would produce an unstable carbamic acid that decomposes into an amine and carbon dioxide. An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric moisture.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or IR spectroscopy. The disappearance of the isocyanate starting material (and its strong IR peak at $\sim 2270\text{ cm}^{-1}$) serves as an endpoint indicator.


Methodology:

- **Preparation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- **Inert Atmosphere:** Purge the system with dry nitrogen for 10-15 minutes.
- **Cooling:** Cool the solution to $0\text{ }^{\circ}\text{C}$ in an ice bath. This is to control the initial exotherm of the reaction.
- **Addition of Isobutyl Isocyanate:** Slowly add isobutyl isocyanate (1.05 equivalents) dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the internal temperature below $10\text{ }^{\circ}\text{C}$.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/IR analysis indicates the complete consumption of the isocyanate.
- **Workup:** Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate. Concentrate the mixture under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-isobutyl carbamate.

.....
: Anhydrous Solvent :
: (e.g., DCM, THF) :
: 0°C to RT :
.....

+

[Click to download full resolution via product page](#)

Caption: Synthesis of an N-isobutyl carbamate from isobutyl isocyanate.

Safety, Handling, and Disposal

Isobutyl isocyanate is a hazardous substance that requires strict safety protocols. It is classified as highly flammable, a poison inhalation hazard, and toxic upon ingestion or skin contact.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Core Hazards

- Health: The compound is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[\[2\]](#)[\[3\]](#) Inhalation may lead to lung edema.[\[9\]](#) Like many isocyanates, it is a potential respiratory sensitizer and may cause an asthma-like allergy.[\[2\]](#)
- Fire and Explosion: As a highly flammable liquid with a low flash point, its vapors can form explosive mixtures with air.[\[7\]](#)[\[9\]](#) Containers may explode if heated or contaminated with

water.[\[8\]](#)

- Reactivity: It reacts violently with water and a wide range of other chemicals, as detailed in the reactivity section.[\[8\]](#)

Protocol for Safe Handling and Storage

Self-Validation: Adherence to these handling procedures is validated by the absence of accidental exposures, uncontrolled reactions, or spills. Regular checks of storage conditions and container integrity are essential.

- Ventilation: All handling of isobutyl isocyanate must be performed in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
 - Skin Protection: Use fire/flame resistant and impervious clothing. Wear chemically resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and changed immediately if contamination is suspected.
 - Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is required.
- Handling:
 - Use non-sparking tools and explosion-proof equipment.[\[6\]](#)
 - Ground and bond all containers and receiving equipment to prevent static discharge.[\[6\]](#)
 - Keep away from heat, sparks, open flames, and other ignition sources.[\[8\]](#)
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.

- Store separately from incompatible materials, especially water, acids, bases, and strong oxidizing agents.[8]

Protocol for Spills and Disposal

Self-Validation: Successful neutralization is confirmed when no further gas evolution (CO₂) is observed. The final waste must be disposed of according to local, state, and federal regulations.

- Spill Response:
 - Evacuate personnel from the area and eliminate all ignition sources.
 - Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.
 - Collect the absorbed material into a sealable container for disposal.
- Decontamination/Disposal of Small Quantities:
 - Causality: Unreacted isocyanate must be safely neutralized before disposal. This is achieved by slow addition to a decontamination solution, which converts the reactive isocyanate into a less hazardous urea derivative.
 - Prepare a decontamination solution (e.g., 5% sodium carbonate and 1% detergent in water, or a solution of 90% water, 8% concentrated ammonia, and 2% detergent).
 - In a fume hood, slowly and carefully add the isobutyl isocyanate or the contaminated absorbent material to a large excess of the stirred decontamination solution. Be prepared for gas (CO₂) evolution.
 - Allow the mixture to stand for at least 24 hours to ensure complete reaction.
 - Dispose of the resulting mixture as hazardous waste through a licensed chemical disposal company.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. nj.gov [nj.gov]
- 3. guidechem.com [guidechem.com]
- 4. tert-Butylisocyanate(1609-86-5) MS [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 7. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]
- 8. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]
- 9. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Isobutyl Isocyanate: Properties, Reactivity, and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155649#isobutyl-isocyanate-physical-characteristics-and-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com